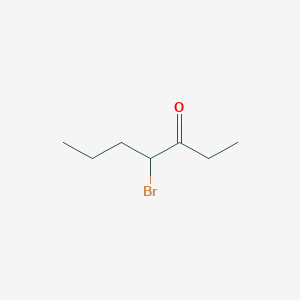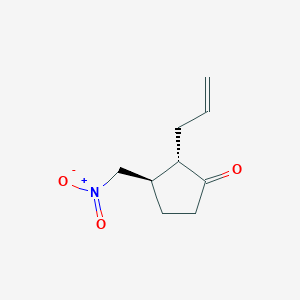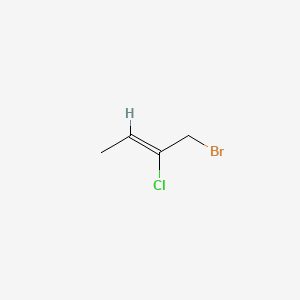
2-Butene, 1-bromo-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-2-butene is an organic compound with the molecular formula C4H6BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-2-butene can be synthesized through various methods. One common approach involves the halogenation of 2-butene. The reaction typically involves the addition of bromine and chlorine to the double bond of 2-butene under controlled conditions. This process can be carried out using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods: In an industrial setting, the production of 1-bromo-2-chloro-2-butene may involve large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. Industrial methods often utilize continuous flow reactors and advanced separation techniques to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-chloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles. For example, treatment with sodium hydroxide (NaOH) can lead to the formation of 2-butene.
Elimination Reactions: Under basic conditions, such as with potassium hydroxide (KOH), 1-bromo-2-chloro-2-butene can undergo dehydrohalogenation to form butadiene.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Solvents: Dichloromethane (CH2Cl2), ethanol (EtOH)
Major Products Formed:
2-Butene: Formed through substitution reactions
Butadiene: Formed through elimination reactions
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving halogenated alkenes and their biological interactions.
Medicine: Research into halogenated compounds often explores their potential as pharmaceutical agents or as precursors to biologically active molecules.
Industry: In the industrial sector, 1-bromo-2-chloro-2-butene is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-2-chloro-2-butene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. For example, in elimination reactions, a base such as potassium hydroxide (KOH) abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of halide ions (Br- and Cl-). This process results in the formation of butadiene.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-butene: Similar in structure but lacks the chlorine atom.
1-Chloro-2-butene: Similar in structure but lacks the bromine atom.
1-Bromo-2-chloro-2-fluoro-1-iodoethene: A more complex halogenated alkene with additional halogen atoms.
Uniqueness: 1-Bromo-2-chloro-2-butene is unique due to the presence of both bromine and chlorine atoms on the same butene backbone. This dual halogenation imparts distinct reactivity and chemical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
54410-84-3 |
|---|---|
Molekularformel |
C4H6BrCl |
Molekulargewicht |
169.45 g/mol |
IUPAC-Name |
(Z)-1-bromo-2-chlorobut-2-ene |
InChI |
InChI=1S/C4H6BrCl/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |
InChI-Schlüssel |
WIWGMXHERUKIJG-RQOWECAXSA-N |
Isomerische SMILES |
C/C=C(/CBr)\Cl |
Kanonische SMILES |
CC=C(CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


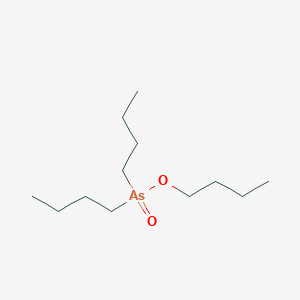
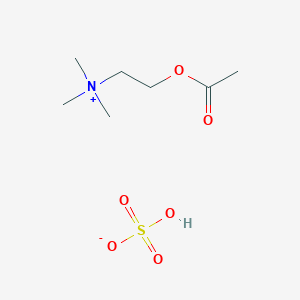
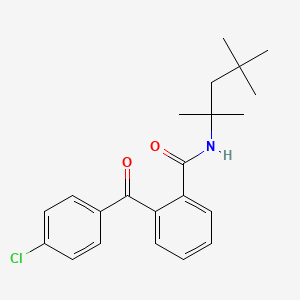

![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
mercury](/img/structure/B14632593.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)
